N6-Cyclohexyl-2'-O-methyladenosine, commonly referred to as SDZ WAG 994, is a synthetically derived compound belonging to the class of nucleoside analogs. [, , , ] Specifically, it functions as a potent and selective agonist of the adenosine A1 receptor (A1-AdoR). [, , , , , , ] This receptor, a subtype of adenosine receptors, plays a crucial role in various physiological processes, including cardiovascular regulation, neurotransmission, and metabolism. [, , , , , , , , ] SDZ WAG 994's ability to selectively activate this receptor makes it a valuable tool for researchers investigating these physiological processes. [, , , , , , ]
SDZ WAG 994 was developed as part of research into adenosine receptor ligands. It belongs to a class of compounds that target adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes including neurotransmission, cardiovascular function, and metabolic regulation. Specifically, SDZ WAG 994 has demonstrated high affinity for the A1 receptor subtype, with significantly lower affinities for A2A and A2B receptors, making it a selective agent for A1 receptor-mediated effects .
The synthesis of SDZ WAG 994 has been documented through various methods, one of which involves selective methylation techniques. The practical synthesis pathway includes:
The molecular structure of SDZ WAG 994 can be described as follows:
The three-dimensional conformation of SDZ WAG 994 allows it to effectively interact with the A1 receptor, facilitating its agonistic action .
SDZ WAG 994 participates in several chemical reactions that are relevant to its pharmacological effects:
The mechanism of action for SDZ WAG 994 primarily involves its role as an agonist at the A1 adenosine receptor:
The physical and chemical properties of SDZ WAG 994 are essential for understanding its behavior in biological systems:
These properties influence its pharmacokinetics and bioavailability when administered .
SDZ WAG 994 has several potential applications in scientific research and medicine:
SDZ-WAG-994 (chemical name: N-Cyclohexyl-2'-O-methyladenosine) is a synthetic adenosine derivative engineered for enhanced receptor selectivity and metabolic stability. Its molecular formula is C₁₇H₂₅N₅O₄, with a molecular weight of 363.41 g/mol [1] [3]. The compound features three critical modifications to the native adenosine structure:
The stereochemistry is defined by the β-D-ribofuranose configuration, with the 2'-O-methyl group locked in the endo conformation, optimizing A₁ receptor docking [1] [9]. Its InChI Key (JAKAFSGZUXCHLF-LSCFUAHRSA-N
) and SMILES notation (CO[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1N2C=NC3=C2N=CN=C3NC4CCCCC4
) encode this stereospecificity [1] [3].
Solubility data indicates compatibility with DMSO (100 mg/mL) and alkaline aqueous solutions (e.g., 1.1 eq. NaOH, 100 mM), facilitating in vitro and in vivo applications [1].
Table 1: Structural and Physicochemical Properties of SDZ-WAG-994
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₅N₅O₄ |
Molecular Weight | 363.41 g/mol |
CAS Number | 130714-47-5 |
Purity | ≥99% (HPLC) |
Storage Conditions | Desiccated at +4°C |
Solubility in DMSO | 100 mg/mL (275 mM) |
InChIKey | JAKAFSGZUXCHLF-LSCFUAHRSA-N |
Developed in the 1990s by Novartis (then Sandoz), SDZ-WAG-994 emerged from structure-activity relationship (SAR) studies focused on modifying adenosine’s scaffold to achieve A₁ receptor (A₁R) selectivity. Early adenosine agonists (e.g., CPA, CCPA) exhibited potent A₁R affinity but caused significant cardiovascular side effects like bradycardia and hypotension [5] [10]. SDZ-WAG-994 was designed to mitigate these effects through its 2'-O-methyl group, reducing interaction with vascular A₁Rs while maintaining central nervous system activity [1] [7].
SDZ-WAG-994 is classified as a highly selective A₁R agonist, with binding affinities (Kᵢ) of 23 nM at A₁ receptors versus >10,000 nM at A₂A and A₂B receptors [1] [5]. This >400-fold selectivity underpins its minimized off-target effects. Functionally, it inhibits adenylyl cyclase via Gᵢ/o proteins and modulates ion channels (e.g., activating GIRK potassium channels, inhibiting voltage-gated calcium channels) [4] [5]. Key therapeutic effects observed preclinically include:
Table 2: Selectivity Profile of SDZ-WAG-994 Across Adenosine Receptors
Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (vs. A₁) |
---|---|---|
A₁ | 23 | 1 |
A₂A | >10,000 | >435 |
A₂B | >10,000 | >435 |
A₃ | Not Determined | — |
Initially investigated for cardiovascular indications (heart failure, supraventricular tachycardia), SDZ-WAG-994 reached Phase I/II trials in the late 1990s. Human studies demonstrated tolerability at 1 mg doses but revealed limited efficacy in postoperative pain management, where it failed to outperform placebo [6]. However, its favorable safety profile and blood-brain barrier permeability prompted reevaluation for neurological disorders. Recent preclinical studies reposition it as a potential anti-seizure agent, particularly for status epilepticus [2] [8].
The A₁ receptor is a GPCR abundantly expressed in the brain (hippocampus, cortex), heart, and adipose tissue. Its activation elicits inhibitory effects:
In epilepsy, adenosine is an endogenous anticonvulsant, but its rapid metabolism and systemic effects limit therapeutic utility. SDZ-WAG-994’s selectivity and stability address these limitations:
The compound’s ability to inhibit adenosine deaminase further potentiates endogenous adenosine levels, creating synergistic anticonvulsant effects [1] [4]. This dual mechanism positions SDZ-WAG-994 as a promising candidate for refractory status epilepticus, an area with urgent unmet needs.
Table 3: Key Synonyms for SDZ-WAG-994
Synonym |
---|
RPR-112203 |
SDZ-217994 |
N-Cyclohexyl-2'-O-methyladenosine |
WAG-994 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2